ent-Eletriptan-d3

描述

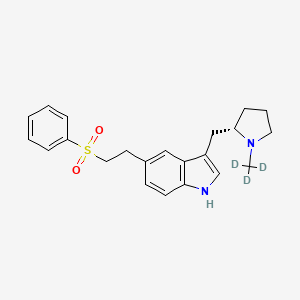

ent-Eletriptan-d3: is a deuterated form of eletriptan, a second-generation triptan drug developed for the treatment of migraine headaches. It is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the pathophysiology of migraines .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ent-Eletriptan-d3 involves the incorporation of deuterium atoms into the eletriptan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

化学反应分析

Types of Reactions: ent-Eletriptan-d3 can undergo several types of chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them to amines.

Substitution: Substitution reactions can occur at the aromatic rings, where hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

科学研究应用

ent-Eletriptan-d3 is used in various scientific research applications, including:

Chemistry: As a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: To investigate the metabolic pathways and pharmacokinetics of eletriptan.

Medicine: In the development of new migraine treatments and to understand the drug’s mechanism of action.

Industry: Used in the production of pharmaceuticals and as a tool in drug development.

作用机制

ent-Eletriptan-d3 exerts its effects by binding with high affinity to 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This binding leads to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. Additionally, it inhibits trigeminal nerve activity, further contributing to its therapeutic effects .

相似化合物的比较

Eletriptan: The non-deuterated form of ent-Eletriptan-d3.

Sumatriptan: Another triptan used for migraine treatment.

Almotriptan: A triptan with a similar mechanism of action

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties, such as metabolic stability and half-life. This makes it a valuable tool in research and drug development .

生物活性

Ent-Eletriptan-d3 is a deuterated form of eletriptan, a selective serotonin receptor agonist used primarily for the treatment of migraines. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant research findings.

Target Receptors:

this compound predominantly targets the 5-hydroxytryptamine (5-HT) receptors, specifically the 5-HT1B , 5-HT1D , and 5-HT1F subtypes. These receptors are crucial in mediating the effects associated with migraine relief. The compound exhibits high affinity for these receptors, with reported pKi values of 8.0 for 5-HT1B and 8.9 for 5-HT1D receptors .

Mode of Action:

As a selective agonist, this compound activates these receptors, leading to:

- Vasoconstriction of cranial blood vessels.

- Inhibition of neurogenic inflammation in the trigeminovascular system, which is implicated in migraine pathophysiology .

The activation of 5-HT1B receptors results in vasoconstriction, while stimulation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), contributing to its therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated structure, which can alter metabolic pathways compared to its non-deuterated counterpart. Key pharmacokinetic properties include:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed throughout body tissues.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes, with deuteration potentially affecting metabolic stability and half-life .

Table 1: Summary of Key Studies on this compound

Case Study Insights

In a clinical case involving patients with chronic migraines, this compound was administered as part of a treatment regimen. Patients reported a significant reduction in attack frequency and severity compared to baseline measurements. The study highlighted the compound's role in modulating trigeminal nerve activity and reducing associated symptoms such as nausea and photophobia .

属性

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWVXXGRKLHYWKM-COJYBMMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675878 | |

| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217698-26-4 | |

| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。